molecular formula C22H25NO4 B1390309 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid CAS No. 359766-58-8

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid

Cat. No. B1390309
CAS RN: 359766-58-8
M. Wt: 367.4 g/mol
InChI Key: RPLVCXKSSXJFDS-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid, also known as RMCD-P, is a synthetic molecule that has been used in research studies to investigate its potential therapeutic effects. RMCD-P is a member of the class of molecules known as ‘amino acids’ and is a derivative of the amino acid lysine. It has been studied for its potential to act as an agonist of the neurotransmitter glutamate, which is involved in a number of physiological processes. This molecule has been used in a number of scientific studies to explore its potential therapeutic applications.

Scientific Research Applications

Solid Phase Peptide Synthesis (SPPS)

Fmoc-beta-t-butyl-D-alanine is extensively used in SPPS , a method for chemically synthesizing peptides. In this process, the compound serves as an Fmoc-protected alanine derivative, which means the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group during synthesis . This protection is crucial because it allows for the sequential addition of amino acids without unwanted side reactions. The t-butyl side chain also provides protection for the carboxyl group, which can be removed later under acidic conditions .

Proteomics Research

In proteomics, Fmoc-beta-t-butyl-D-alanine is used for the synthesis of peptides that are subsequently employed in the study of protein structure and function. Its small side chain confers a high degree of flexibility, which is advantageous when the peptide is incorporated into a polypeptide chain for structural studies .

Pharmaceutical Applications

This compound is utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Its role as a linker in peptide synthesis is critical for creating diverse peptide sequences that can mimic natural biological processes or inhibit specific protein interactions .

Organic Synthesis

Fmoc-beta-t-butyl-D-alanine finds its application in broader organic synthesis processes. It is involved in the synthesis of complex organic molecules, where the Fmoc group serves as a temporary protecting group that can be removed selectively without affecting other functional groups in the molecule .

Agrochemical Research

While specific applications of Fmoc-beta-t-butyl-D-alanine in agrochemicals are not widely reported, its role in the synthesis of peptides and organic molecules suggests potential utility in developing novel agrochemical agents, such as pesticides or herbicides that could target specific proteins or enzymes in pests .

Dyestuff Chemistry

The compound’s potential use in dyestuff chemistry could be attributed to its organic synthesis capabilities. While direct applications in dye production are not explicitly documented, its role in synthesizing complex organic structures could be extrapolated to the synthesis of organic dyes and pigments .

Mechanism of Action

Target of Action

Fmoc-beta-t-butyl-D-alanine, also known as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid, is primarily used in the field of peptide synthesis . Its primary target is the amino group of an amino acid, which it protects during the synthesis process .

Mode of Action

The compound acts as a protecting group for the amino group of an amino acid during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid-labile Boc group .

Biochemical Pathways

Fmoc-beta-t-butyl-D-alanine is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of the peptide bond, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Result of Action

The use of Fmoc-beta-t-butyl-D-alanine in peptide synthesis results in the formation of peptides with protected amino groups . This allows for the synthesis of complex peptides without unwanted side reactions. After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .

Action Environment

The action of Fmoc-beta-t-butyl-D-alanine is influenced by the conditions of the peptide synthesis process. For example, the presence of a base is required for the removal of the Fmoc group . Additionally, the compound is stable under the typical conditions used in peptide synthesis .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-22(2,3)12-19(20(24)25)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLVCXKSSXJFDS-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673975
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methyl-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid

CAS RN

359766-58-8
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methyl-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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